molecular formula C13H25Cl2NO2S2 B15335319 N-Boc-2-[(2-chloroethyl)thio]-N-[2-[(2-chloroethyl)thio]ethyl]ethanamine

N-Boc-2-[(2-chloroethyl)thio]-N-[2-[(2-chloroethyl)thio]ethyl]ethanamine

Cat. No.: B15335319
M. Wt: 362.4 g/mol
InChI Key: LVMCRNBRGIMNBD-UHFFFAOYSA-N
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Description

N-Boc-2-[(2-chloroethyl)thio]-N-[2-[(2-chloroethyl)thio]ethyl]ethanamine is an organic compound with the molecular formula C13H26Cl2N2O2S2. It is characterized by the presence of two chloroethylthio groups and a Boc (tert-butoxycarbonyl) protecting group. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-2-[(2-chloroethyl)thio]-N-[2-[(2-chloroethyl)thio]ethyl]ethanamine typically involves the reaction of 2-chloroethylamine hydrochloride with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with 2-mercaptoethanol to introduce the thioether groups .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger batch sizes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-Boc-2-[(2-chloroethyl)thio]-N-[2-[(2-chloroethyl)thio]ethyl]ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Boc-2-[(2-chloroethyl)thio]-N-[2-[(2-chloroethyl)thio]ethyl]ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anticancer and antiviral properties.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of N-Boc-2-[(2-chloroethyl)thio]-N-[2-[(2-chloroethyl)thio]ethyl]ethanamine involves the reactivity of its chloroethyl and thioether groups. The chloroethyl groups can undergo nucleophilic substitution, leading to the formation of various derivatives. The thioether groups can be oxidized, affecting the compound’s reactivity and interaction with other molecules. These reactions are crucial for its role as an intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-2-chloroethylamine: Similar structure but lacks the thioether groups.

    N-Boc-2-mercaptoethylamine: Contains a mercapto group instead of chloroethyl groups.

    N-Boc-2-[(2-hydroxyethyl)thio]ethylamine: Hydroxyethyl groups replace the chloroethyl groups.

Uniqueness

N-Boc-2-[(2-chloroethyl)thio]-N-[2-[(2-chloroethyl)thio]ethyl]ethanamine is unique due to the presence of both chloroethyl and thioether groups, which provide versatile reactivity. This dual functionality makes it a valuable intermediate for synthesizing a wide range of compounds with diverse chemical properties .

Properties

Molecular Formula

C13H25Cl2NO2S2

Molecular Weight

362.4 g/mol

IUPAC Name

tert-butyl N,N-bis[2-(2-chloroethylsulfanyl)ethyl]carbamate

InChI

InChI=1S/C13H25Cl2NO2S2/c1-13(2,3)18-12(17)16(6-10-19-8-4-14)7-11-20-9-5-15/h4-11H2,1-3H3

InChI Key

LVMCRNBRGIMNBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCSCCCl)CCSCCCl

Origin of Product

United States

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